molecular formula C17H17N3O B028413 10-Oxo Mirtazapine (Mirtazapine Impurity F) CAS No. 191546-97-1

10-Oxo Mirtazapine (Mirtazapine Impurity F)

Cat. No.: B028413
CAS No.: 191546-97-1
M. Wt: 279.34 g/mol
InChI Key: RZDFSDWHGNDESU-UHFFFAOYSA-N
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Description

10-Oxo Mirtazapine (CAS: 191546-97-1), also designated as Mirtazapine Impurity F, is a pharmacopoeial impurity of the antidepressant mirtazapine. Structurally, it features a ketone group at the 10-position of the tetracyclic scaffold, distinguishing it from the parent compound (Figure 1). Its molecular formula is C₁₇H₁₇N₃O (molecular weight: 279.34 g/mol), with an accurate mass of 279.1372 . The compound is synthesized during oxidative degradation processes and is monitored rigorously in pharmaceutical quality control to ensure compliance with regulatory thresholds for impurities (e.g., ICH guidelines) .

Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19-9-10-20-15(11-19)12-5-2-3-6-13(12)16(21)14-7-4-8-18-17(14)20/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDFSDWHGNDESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3C(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573884
Record name 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
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Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191546-97-1
Record name 1,3,4,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
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Record name 10-Oxo mirtazapine
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Record name 2-Methyl-1,3,4,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-10(2H)-one
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Record name 2,3,4,4a-tetrathydro-3-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-9(1H)-one
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Record name 10-KETOMIRTAZAPINE
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Preparation Methods

The synthesis of 10-Oxo Mirtazapine involves several steps, including the use of specific reagents and reaction conditions. . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

10-Oxo Mirtazapine undergoes various types of chemical reactions, including:

    Reduction: Although less common, reduction reactions can be used to modify the compound further.

    Substitution: Substitution reactions may involve replacing specific atoms or groups within the molecule to study different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Off-Label Uses

Mirtazapine has been utilized off-label for various conditions such as insomnia, anxiety disorders, and post-traumatic stress disorder (PTSD) . The implications of 10-Oxo Mirtazapine in these areas remain to be fully explored but could align with the broader therapeutic uses of mirtazapine.

Case Study: Use in Depression

A study involving patients with major depressive disorder indicated that mirtazapine led to significant improvements in depressive symptoms . Although specific data on 10-Oxo Mirtazapine is scarce, its presence as an impurity in mirtazapine formulations raises questions about its potential impact on treatment outcomes.

Neurological Disorders

Research has suggested that mirtazapine may have applications in treating neurological conditions such as progressive multifocal leukoencephalopathy (PML) due to its neuroprotective effects . While direct evidence for 10-Oxo Mirtazapine's role in these conditions is lacking, understanding its pharmacodynamics could inform future studies.

Synthesis and Stability

The synthesis of mirtazapine impurities, including 10-Oxo Mirtazapine, has been documented in several studies . The stability and formation of these impurities during drug production are crucial for ensuring the quality and safety of pharmaceutical formulations.

Comparative Efficacy

A systematic review comparing various antidepressants highlighted mirtazapine's effectiveness across different patient populations . Future research should include investigations into how impurities like 10-Oxo Mirtazapine might affect overall drug efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 10-Oxo Mirtazapine is closely related to that of Mirtazapine. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and norepinephrine. The compound binds to specific receptors, including 5-HT receptors and histamine receptors, influencing neurotransmission and leading to its antidepressant effects .

Comparison with Similar Compounds

Table 1: Key Mirtazapine Impurities

Impurity CAS Structural Feature Pharmacological Role Reference
Impurity A 117500-88-4 N-Oxide at piperazine ring Major metabolite (weak activity)
Impurity B 117500-89-5 Alcohol derivative at 10-position Minor degradation product
Impurity F 191546-97-1 10-Ketone group Oxidation byproduct
Impurity E 117500-91-9 Methyl substitution Synthesis intermediate

Key Findings :

  • Impurity A (N-Oxide) : Unlike Impurity F, this metabolite retains partial affinity for histamine H₁ receptors but lacks significant antidepressant efficacy .
  • Impurity F (10-Oxo): The ketone group reduces lipophilicity (logP ~1.8 vs.
  • Impurity B : The hydroxyl group introduces polarity, increasing renal clearance compared to the parent drug .

Comparison with Structurally Related Antidepressants

Mianserin

Mianserin (CAS: 24219-97-4), a tetracyclic antidepressant and structural precursor to mirtazapine, shares a similar scaffold but lacks the 10-position ketone (Figure 2). Key differences include:

Table 2: Mirtazapine vs. Mianserin

Parameter Mirtazapine Mianserin Reference
Receptor Affinity α₂-Adrenoceptor antagonism; 5-HT₃ antagonism Weak α₂ antagonism; higher H₁ affinity
Metabolism CYP3A4/2D6-mediated CYP2D6 predominant
Half-life 20–40 hours 10–20 hours
Sedation Strong (H₁ blockade) Moderate

Mechanistic Insights :

  • The isosteric replacement of mianserin’s CH group with nitrogen in mirtazapine enhances noradrenergic transmission and reduces anticholinergic effects .
  • Mirtazapine’s 10-ketone group (as seen in Impurity F) is absent in mianserin, contributing to divergent pharmacokinetic profiles .

Amitriptyline

Table 3: Mirtazapine vs. Amitriptyline

Parameter Mirtazapine Amitriptyline Reference
Receptor Profile 5-HT₂/₃, H₁ antagonism Broad anticholinergic
Onset of Action Faster (1–2 weeks) Slower (2–4 weeks)
Adverse Effects Weight gain, sedation Dry mouth, tachycardia

Clinical Relevance :

  • Mirtazapine’s lack of anticholinergic effects reduces cardiovascular risks compared to amitriptyline .
  • Impurity F’s structural divergence precludes direct comparison with amitriptyline’s metabolites.

Pharmacopoeial and Regulatory Considerations

Impurity F is governed by strict limits per ICH Q3A/B, with analytical methods (HPLC, LC-MS) validated for quantification .

Biological Activity

10-Oxo Mirtazapine, also known as Mirtazapine Impurity F, is a derivative of the tetracyclic antidepressant mirtazapine. While mirtazapine is widely recognized for its efficacy in treating major depressive disorder and its unique pharmacological profile, the biological activity of its impurity, 10-Oxo Mirtazapine, has garnered interest in recent research. This article delves into the biological activity of 10-Oxo Mirtazapine, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic implications.

  • Chemical Formula : C17_{17}H17_{17}N3_3O
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 15541753

Structure

The structure of 10-Oxo Mirtazapine is characterized by a ketone functional group at the 10-position of the mirtazapine molecule, which may influence its biological activity compared to the parent compound.

10-Oxo Mirtazapine's mechanism of action is not fully elucidated but is likely related to its structural similarity to mirtazapine. The parent compound acts primarily as a presynaptic alpha-2 adrenergic antagonist, which enhances noradrenergic and serotonergic neurotransmission. Additionally, mirtazapine exhibits antagonism at serotonin receptors (5-HT2 and 5-HT3), contributing to its antidepressant effects .

Biological Activity Overview

Activity Description
Serotonin Receptor Antagonism Antagonizes 5-HT2 and 5-HT3 receptors, potentially influencing mood regulation.
Alpha-2 Adrenergic Antagonism Increases norepinephrine release, enhancing mood and cognitive function.
Histamine Receptor Antagonism Contributes to sedative effects; may influence sleep patterns.

Case Studies

  • Clinical Efficacy : In a study comparing mirtazapine with fluoxetine, mirtazapine demonstrated superior efficacy in patients with severe depression . Although direct evidence for 10-Oxo Mirtazapine is lacking, its potential efficacy can be inferred from these findings.
  • Chemoprotective Effects : A study showed that mirtazapine protects against cisplatin-induced oxidative stress in rat models, suggesting antioxidant properties that may also be relevant for 10-Oxo Mirtazapine .

Adverse Effects

Mirtazapine is associated with several side effects, including:

  • Somnolence
  • Weight Gain
  • Increased Appetite

While specific data on the safety profile of 10-Oxo Mirtazapine are sparse, it is reasonable to consider that it may share similar adverse effects due to its relation to mirtazapine.

Pharmacokinetics

Mirtazapine exhibits rapid absorption with a half-life ranging from 20 to 40 hours and is extensively metabolized in the liver. Given the structural similarities, it can be anticipated that 10-Oxo Mirtazapine may exhibit comparable pharmacokinetic properties .

Q & A

Q. What chromatographic methods are recommended for detecting 10-Oxo Mirtazapine in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (L1 packing, 4.6 mm × 25 cm) and UV detection at 240 nm is standard. Mobile phases often use a gradient of acetonitrile and aqueous buffer (e.g., phosphate). System suitability requires a resolution ≥1.5 between Impurity E and F, tailing factor ≤2.0, and RSD ≤10% for replicate injections .

  • Quantification : Peak responses are compared against a mirtazapine reference standard, with impurity levels calculated using relative response factors (e.g., F = 5 for Impurity F) and the formula: Result=(rUrS)×(CSCU)×(1F)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times \left(\frac{1}{F}\right) \times 100

    where rUr_U and rSr_S are impurity and reference peak responses, respectively .

Q. How are acceptance criteria for impurity levels in Mirtazapine formulations defined pharmacopeially?

  • Pharmacopeial standards (e.g., USP) specify limits for individual impurities (e.g., ≤0.1% for Impurity F) and total impurities (≤0.5%). Peaks <0.05% of the main compound are disregarded. These criteria ensure batch consistency and safety .

Q. What structural characterization techniques are used to differentiate 10-Oxo Mirtazapine from other process-related impurities?

  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, Impurity F (2-Methyl-1,2,3,4-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-10(14bH)-one) is distinguished by its ketone group at position 10 and methyl substitution on the pyrazine ring, confirmed via fragmentation patterns in MS and carbonyl signals in 13C^{13}\text{C}-NMR .

Advanced Research Questions

Q. What experimental strategies resolve co-elution challenges between 10-Oxo Mirtazapine and structurally similar impurities (e.g., Impurity E)?

  • Optimization : Adjusting mobile phase pH (e.g., 2.5–3.5) and temperature (e.g., 40°C) improves selectivity. Column screening (e.g., phenyl-hexyl vs. C18) or using orthogonal techniques like hydrophilic interaction chromatography (HILIC) may enhance resolution .
  • Validation : Robustness testing under varied flow rates (±0.2 mL/min) and gradient slopes (±5%) ensures method stability .

Q. How do stress degradation studies inform the stability profile of Mirtazapine concerning Impurity F formation?

  • Design : Expose Mirtazapine to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2_2O2_2), thermal (80°C), and photolytic conditions. Monitor Impurity F via HPLC-MS to identify degradation pathways (e.g., oxidation at position 10) .
  • Kinetics : Pseudo-first-order models quantify degradation rates, with Arrhenius plots predicting shelf-life under accelerated conditions .

Q. What challenges arise in synthesizing isotopic analogs of 10-Oxo Mirtazapine for use as internal standards?

  • Synthesis : Deuterated analogs (e.g., 2H^{2}\text{H}-labeled at non-labile positions) require multistep organic synthesis with isotopic purity >98%. Challenges include avoiding isotope exchange during purification and confirming labeling sites via high-resolution MS .
  • Validation : Cross-validate with unlabeled standards to ensure equivalent chromatographic behavior and ionization efficiency .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a comparative study on impurity quantification methods?

  • Population : Mirtazapine tablets from multiple batches.
  • Intervention : HPLC vs. UPLC-MS for Impurity F quantification.
  • Comparison : Precision, accuracy, and limit of detection (LOD).
  • Outcome : Method superiority in sensitivity (e.g., LOD <0.01%).
  • Time : 6-month stability monitoring .

Q. What statistical approaches address variability in impurity recovery during method validation?

  • Use nested ANOVA to partition variance sources (e.g., analyst, day, instrument). For recovery studies (80–120% range), linear regression evaluates accuracy across concentration levels. Outlier detection (e.g., Grubbs' test) ensures data integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
10-Oxo Mirtazapine (Mirtazapine Impurity F)
Reactant of Route 2
Reactant of Route 2
10-Oxo Mirtazapine (Mirtazapine Impurity F)

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